Neuroprotective Activity in α-Synuclein Toxicity Model Compared to Proanthocyanidins
Casanthranol exhibits neuroprotective effects in a preformed fibril (PFF)-induced toxicity model in N2a neuroblastoma cells, with an EC50 of 34.2 μM . This activity is characterized as rescuing approximately 85.5% of cellular viability at effective concentrations [1]. This differentiates Casanthranol from proanthocyanidins, which demonstrate superior potency in the same assay system (EC50 = 200 nM) . Casanthranol thus offers a distinct potency window useful for screening assays requiring a moderate-effect comparator, with well-defined activity in a commercially available cell line .
| Evidence Dimension | Protective efficacy against α-synuclein fibril-induced cytotoxicity |
|---|---|
| Target Compound Data | EC50 = 34.2 μM, maximum rescue = 85.5% |
| Comparator Or Baseline | Proanthocyanidins: EC50 = 200 nM (0.2 μM), complete rescue |
| Quantified Difference | Casanthranol is approximately 170-fold less potent than proanthocyanidins |
| Conditions | N2a mouse neuroblastoma cells treated with 1 μg/mL α-synuclein preformed fibrils (PFF), MTT viability assay |
Why This Matters
For screening laboratories developing neuroprotective agents, Casanthranol provides a defined, moderate-potency reference compound with reproducible EC50 data to benchmark assay sensitivity and validate HTS hit thresholds.
- [1] NCBI. Advancements in a FRET Biosensor for Live-Cell Fluorescence-Lifetime High-Throughput Screening of Alpha-Synuclein. Project summary data. View Source
